N,N'-bis-(4-Methoxyphenyl)formamidine
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Overview
Description
N,N’-bis-(4-Methoxyphenyl)formamidine is an organic compound with the molecular formula C15H16N2O2 and a molecular weight of 256.307. It is characterized by the presence of two methoxyphenyl groups attached to a formamidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-bis-(4-Methoxyphenyl)formamidine can be synthesized through the reaction of 4-methoxyaniline with ethyl orthoformate in the presence of an acid catalyst. The general procedure involves mixing two moles of 4-methoxyaniline with one mole of ethyl orthoformate and heating the mixture under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or toluene, and the product is purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis-(4-Methoxyphenyl)formamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N,N’-bis-(4-Methoxyphenyl)formamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N,N’-bis-(4-Methoxyphenyl)formamidine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis-(4-Butylphenyl)formamidine
- N,N’-bis-(3-Chloro-4-Methylphenyl)formamidine
- N,N’-bis-(3-(Trifluoromethyl)phenyl)formamidine
Uniqueness
N,N’-bis-(4-Methoxyphenyl)formamidine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic materials .
Properties
CAS No. |
1152-75-6 |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N,N'-bis(4-methoxyphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2O2/c1-18-14-7-3-12(4-8-14)16-11-17-13-5-9-15(19-2)10-6-13/h3-11H,1-2H3,(H,16,17) |
InChI Key |
CVPWVOGLBRAKHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC=NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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